molecular formula C8H12IN3O4S B1672010 Iobenguane CAS No. 139755-80-9

Iobenguane

Cat. No.: B1672010
CAS No.: 139755-80-9
M. Wt: 369.17 g/mol
InChI Key: NMHJRGCKGFRFAQ-JZXKKTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iobenguane, also known as meta-Iodobenzylguanidine (MIBG), is a synthetic aralkylguanidine derivative that is structurally analogous to the neurotransmitter norepinephrine . This structural similarity allows it to be actively taken up by adrenergic neurons and neuroendocrine cells via the norepinephrine transporter (NET) on the cell membrane . Once inside the cells, it is further concentrated into neurosecretory granules by vesicular monoamine transporters (VMAT 1 and 2) . This targeted uptake mechanism is the foundation of its primary research value. The main research applications of this compound focus on the study of tumors derived from the neural crest, due to their characteristic overexpression of norepinephrine transporters . It serves as a critical tool for investigating pheochromocytoma, paraganglioma, neuroblastoma, and carcinoid tumors . In vitro, this compound sulfate is noted for its antitumor activity and is a potent affector of endogenous mono(ADP-ribosyl) transferases in the micromolar concentration range . When radiolabeled with iodine-123, it is used as a diagnostic imaging agent in scintigraphic studies . When radiolabeled with iodine-131, its application extends to investigating targeted radionuclide therapy, where the emitted beta radiation causes DNA damage and cell death in targeted tumor cells . Researchers should note that drugs interfering with norepinephrine uptake can affect results, and appropriate safety protocols are required when handling radiolabeled forms . This product is intended for research purposes only and cannot be used for human consumption.

Properties

Key on ui mechanism of action

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes.

CAS No.

139755-80-9

Molecular Formula

C8H12IN3O4S

Molecular Weight

369.17 g/mol

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;

InChI Key

NMHJRGCKGFRFAQ-JZXKKTDRSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Isomeric SMILES

C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Appearance

Solid powder

boiling_point

100°C

melting_point

0°C

Other CAS No.

80663-95-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iobenguane is synthesized through a multi-step process involving the iodination of benzylguanidine. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis modules. The process involves:

Chemical Reactions Analysis

Types of Reactions: Iobenguane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .

Scientific Research Applications

Iobenguane has a wide range of scientific research applications, including:

Mechanism of Action

Iobenguane exerts its effects by mimicking the structure of norepinephrine. It is taken up by adrenergic neurons through the norepinephrine transporter and stored in presynaptic storage vesicles. When radiolabeled with iodine-131, this compound emits beta particles that generate cytotoxic radiation, leading to the destruction of tumor cells. This mechanism makes it highly effective in targeting neuroendocrine tumors .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Similarities
Compound Structure Key Functional Groups Primary Use
Iobenguane Arylalkylguanidine + iodine isotope Benzylguanidine, iodine Diagnosis/Therapy of NETs
Norepinephrine Catecholamine Catechol, amine Neurotransmitter
Guanethidine Guanidine derivative Guanidine, ethyl group Antihypertensive (historic)
Alimemazine Phenothiazine derivative Phenothiazine, side chain Antipsychotic
  • Norepinephrine: Shares the benzylguanidine backbone with this compound, enabling NET-mediated uptake . Unlike this compound, NE is metabolized rapidly and lacks radiotherapeutic utility.
  • Guanethidine: Structurally analogous guanidine derivative but lacks iodine and adrenergic specificity.
  • Alimemazine: A phenothiazine antipsychotic with divergent mechanisms (dopamine antagonism) but overlapping biological process correlations in glioblastoma studies .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison
Parameter This compound I-131 Conventional MIBG (¹³¹I) Alimemazine
Half-life 13.3 hours (β-phase) Similar 4–6 hours
Excretion Renal (70–90% unchanged) Renal Hepatic
Metabolism Minimal (iodohippuric acid ≤10%) Higher cold contaminants CYP450-dependent
Specific Activity 36,275 MBq/μmol (HSA*) 300 MBq/μmol N/A

*HSA = High-specific-activity, carrier-free formulation .

  • Cold Contaminant-Free this compound: Modern formulations avoid non-radioactive "cold" MIBG, improving target binding and reducing competition for NET .
  • High-Specific-Activity (HSA) this compound : Delivers 100× higher radiation dose per molecule than conventional MIBG, enhancing tumor cytotoxicity .
Table 3: Clinical Outcomes in NETs
Compound Tumor Response Rate (Phase 2) Common Adverse Events Key Limitations
This compound I-131 30% PR, 68% SD Myelosuppression, nausea Requires renal monitoring
¹²³I-MIBG Diagnostic accuracy >90% Minimal (diagnostic dose) No therapeutic effect
Alimemazine Not applicable (CNS use) Sedation, anticholinergic effects No antitumor utility
  • Therapeutic Advantages : this compound I-131 achieves durable responses (90% disease control at 12 months) with reversible hematologic toxicity .
  • Diagnostic Specificity: this compound I-123 outperforms conventional imaging in detecting adrenergic tumors, with a sensitivity of 83–100% .

Mechanistic Divergence from Antipsychotics

While this compound and antipsychotics like alimemazine share biological process correlations (e.g., GO terms), their mechanisms differ:

  • This compound relies on NET-mediated uptake and radiation .
  • Antipsychotics target dopamine/serotonin receptors and lack adrenergic specificity .

Biological Activity

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical agent primarily utilized for the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma. Its biological activity is largely attributed to its selective accumulation in adrenergically innervated tissues, which allows for both imaging and therapeutic applications.

This compound functions as a norepinephrine analog, which means it mimics the action of norepinephrine in the body. This property enables it to target adrenergic receptors, particularly in tumors that secrete catecholamines. The compound is taken up by sympathetic nerve endings and subsequently accumulates in tissues with high adrenergic innervation, such as the heart and adrenal glands.

  • Distribution : this compound is rapidly cleared from the bloodstream and has a high retention rate in adrenergic tissues. Approximately 70-90% of the administered dose is excreted unchanged via renal pathways .
  • Metabolism : Less than 10% of the drug is metabolized into m-iodohippuric acid (MIHA), although the exact metabolic pathway remains unclear .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key parameters:

ParameterValue
Half-life13.2 hours
Volume of DistributionNot Available
Protein BindingNot Available
Route of EliminationRenal (70%-90%)
Fecal Excretion<1%

This rapid renal clearance and high tissue affinity are crucial for its effectiveness in diagnostic imaging and therapeutic interventions.

Diagnostic Use

This compound is predominantly used in nuclear medicine for imaging neuroendocrine tumors. It can be labeled with isotopes such as iodine-123 or iodine-131 to visualize tumors via single-photon emission computed tomography (SPECT). A Phase 1 clinical trial demonstrated that this compound imaging effectively identifies neuroendocrine tumors by showing high heart-to-mediastinum ratios, indicating significant uptake in myocardial tissue .

Therapeutic Use

The therapeutic application of this compound, particularly with iodine-131, has shown promising results in treating advanced pheochromocytoma and paraganglioma. A pivotal study involving 68 patients indicated that treatment with high-specific-activity I-131 MIBG resulted in significant biomarker responses, including reductions in plasma free metanephrines and serum chromogranin A levels. Notably, 69% of patients exhibited complete or partial biochemical responses within 6–12 months post-treatment .

Case Studies

  • Case Study on Pheochromocytoma :
    A patient with advanced pheochromocytoma received high-specific-activity I-131 MIBG therapy. Post-treatment evaluations showed a significant decrease in catecholamine levels and improved blood pressure control, correlating with tumor response .
  • Neuroblastoma Treatment :
    In pediatric patients with refractory neuroblastoma, this compound therapy demonstrated improved survival rates and tumor reduction, highlighting its role as a viable treatment option for this aggressive cancer type .

Adverse Effects

While generally well-tolerated, this compound therapy can lead to several adverse effects:

  • Common Reactions : Nausea, vomiting, fatigue.
  • Serious Risks : Myelosuppression, radiation exposure-related complications.
  • Special Precautions : Patients should be monitored for renal function due to the drug's renal elimination pathway .

Q & A

Basic Research Questions

Q. What biochemical pathways govern iobenguane uptake in neuroendocrine tumors, and how can these pathways be experimentally validated?

  • Methodology : Use in vitro cell models (e.g., pheochromocytoma cell lines) to quantify this compound uptake via competitive inhibition assays with norepinephrine (NE) analogs. Radiolabeled this compound (e.g., 131I^{131}\text{I}-iobenguane) can track cellular uptake kinetics using gamma counters or autoradiography. Validate NE transporter (NET) specificity via siRNA knockdown or pharmacological blockers (e.g., desipramine) .
  • Data Analysis : Compare uptake rates across cell lines with varying NET expression levels (measured via Western blot) to establish dose-response relationships.

Q. How do researchers optimize imaging protocols for this compound-based diagnostic scans?

  • Methodology : Conduct retrospective analyses of CT/MRI datasets to compare contrast-enhancement techniques (e.g., histogram equalization vs. adaptive histogram equalization). Use metrics like peak signal-to-noise ratio (PSNR) and entropy to quantify image clarity .
  • Experimental Design : Standardize imaging parameters (e.g., radiation dose, timing post-administration) across patient cohorts to minimize variability.

Q. What criteria distinguish this compound’s diagnostic vs. therapeutic applications in preclinical models?

  • Methodology : Administer diagnostic (123I^{123}\text{I}-iobenguane) and therapeutic (131I^{131}\text{I}-iobenguane) isotopes in murine xenograft models. Monitor tumor shrinkage (via caliper measurements) and biodistribution (via SPECT/CT) to correlate radiation dose with efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in metastatic vs. localized tumors be resolved?

  • Contradiction Analysis : Systematic reviews of clinical trials (e.g., NCT04042402) reveal mixed outcomes for metastatic pheochromocytoma. Propose hypotheses: tumor heterogeneity, differential NET expression, or radiation resistance. Validate via immunohistochemical analysis of patient biopsies for NET density and hypoxia markers (e.g., HIF-1α) .
  • Data Reconciliation : Use meta-regression to identify confounding variables (e.g., prior chemotherapy, dosage variations) across studies .

Q. What methodologies optimize dosimetry for 131I^{131}\text{I}-iobenguane while minimizing off-target toxicity?

  • Advanced Design : Develop pharmacokinetic models incorporating patient-specific factors (e.g., body weight, renal clearance). Validate using Monte Carlo simulations to predict radiation dose to tumors vs. critical organs (e.g., bone marrow) .
  • Toxicity Mitigation : Implement dosimetric pre-dosing (185–222 MBq) with gamma camera monitoring to adjust therapeutic doses (e.g., 18.5 GBq max) based on real-time biodistribution .

Q. How do researchers address variability in this compound’s radiosensitivity across neuroendocrine tumor subtypes?

  • Experimental Approach : Compare radiation-induced apoptosis (via Annexin V/PI flow cytometry) in paraganglioma vs. pheochromocytoma cell lines. Correlate findings with genomic profiles (e.g., SDHB mutation status) using CRISPR-Cas9 knock-in models .
  • Statistical Tools : Apply multivariate Cox regression to clinical data to isolate subtype-specific survival outcomes.

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are robust for analyzing small-sample this compound trials?

  • Recommendation : Use Bayesian hierarchical models to pool data from heterogeneous cohorts. For survival analysis, employ Kaplan-Meier curves with log-rank tests adjusted for rare events (e.g., Gehan-Breslow method) .

Q. How can preclinical studies improve translational relevance for this compound therapy?

  • Best Practices :

  • Use patient-derived xenografts (PDXs) instead of immortalized cell lines to preserve tumor microenvironment interactions .
  • Standardize reporting of dosimetric parameters (e.g., absorbed dose per gram) to align with clinical protocols .

Key Challenges in Current Research

  • Radiation Dosage Variability : Inter-patient differences in NET expression require personalized dosing algorithms .
  • Long-Term Toxicity : Limited data on secondary malignancies post-131I^{131}\text{I}-iobenguane therapy necessitate longitudinal cohort studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobenguane
Reactant of Route 2
Reactant of Route 2
Iobenguane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.